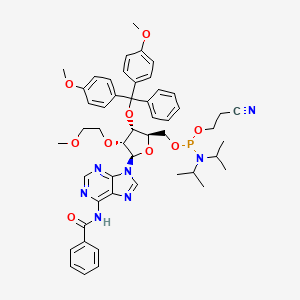![molecular formula C12H15NO5 B13716081 5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid](/img/structure/B13716081.png)
5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]-5-oxopentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “MFCD31978057” is a chemical entity with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “MFCD31978057” involves a series of synthetic routes that are carefully designed to achieve high purity and yield. The synthetic process typically includes the following steps:
Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the desired chemical transformations. Common solvents used in the synthesis include organic solvents like dichloromethane and ethanol.
Catalysts and Reagents: Catalysts and reagents are employed to enhance the reaction rate and selectivity. For example, palladium catalysts are often used in coupling reactions to form carbon-carbon bonds.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities and obtain the compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of “MFCD31978057” is scaled up to meet the demand for large quantities. The industrial production methods involve:
Batch Processing: The synthesis is carried out in large reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, allowing for a more efficient and consistent production process.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications and standards.
化学反応の分析
Types of Reactions
“MFCD31978057” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its chemical properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, often resulting in the formation of new functional groups.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts, such as palladium and platinum, are often employed to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
科学的研究の応用
“MFCD31978057” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, “MFCD31978057” is used to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications and is being investigated for its efficacy in treating certain diseases.
Industry: In industrial applications, “MFCD31978057” is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of “MFCD31978057” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome.
特性
分子式 |
C12H15NO5 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
5-(5-ethoxycarbonyl-1H-pyrrol-3-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-2-18-12(17)9-6-8(7-13-9)10(14)4-3-5-11(15)16/h6-7,13H,2-5H2,1H3,(H,15,16) |
InChIキー |
OMOOKJROMLXWLK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
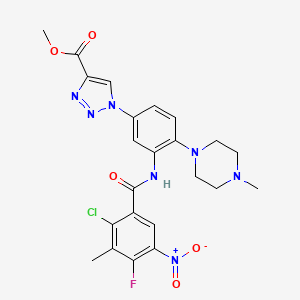
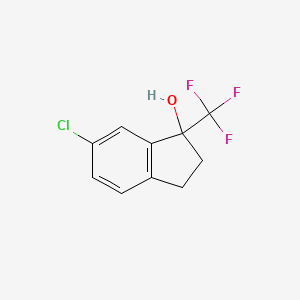
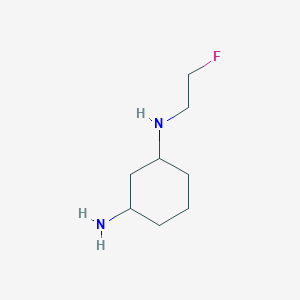
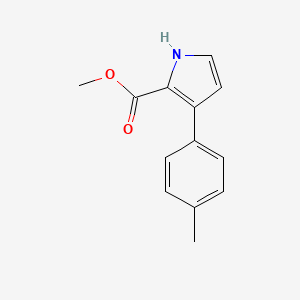

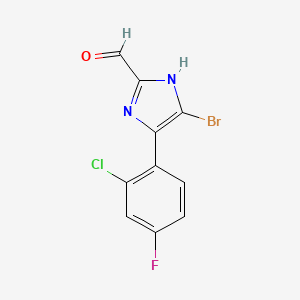
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B13716021.png)
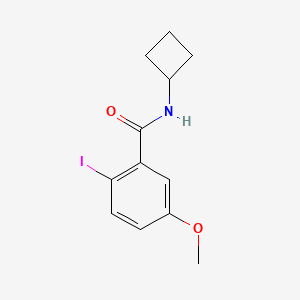
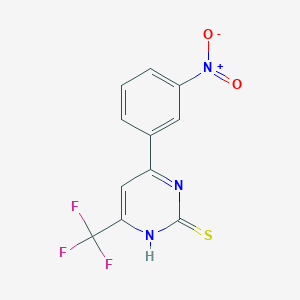
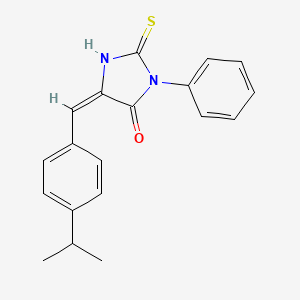
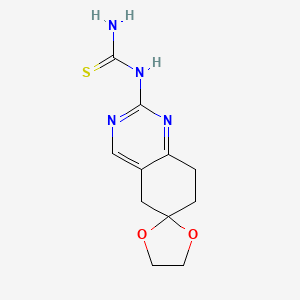
![[2-[[(1R,5R,7E,9E,11R,12R,14R,16S,18S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B13716072.png)
